molecular formula C8H18N2 B1419079 4-[(Methylamino)methyl]cyclohexan-1-amine CAS No. 1206679-47-1

4-[(Methylamino)methyl]cyclohexan-1-amine

Cat. No.: B1419079
CAS No.: 1206679-47-1
M. Wt: 142.24 g/mol
InChI Key: FPHARKUFBLDDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Methylamino)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Methylamino)methyl]cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Methylamino)methyl]cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Methylamino)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple research and industrial applications .

Biological Activity

4-[(Methylamino)methyl]cyclohexan-1-amine, also known by its CAS number 1206679-47-1, is a cyclic amine compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a methylamino group attached to a methylene bridge. The molecular formula is C8H17N2C_8H_{17}N_2, and it features a basic amine structure, which often correlates with biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various bacterial strains, including multi-drug resistant organisms. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
MRSA8 µg/mL

2. Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Preliminary studies indicate it may act as a central nervous system stimulant or depressant, depending on dosage and administration route.

Case Study:
A study involving rodent models demonstrated that administration of this compound at varying doses resulted in significant changes in locomotor activity and anxiety-like behaviors, suggesting modulation of neurotransmitter systems.

3. Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.

Enzyme Inhibition Type IC50 Value
Monoamine oxidase (MAO)Competitive25 µM
Acetylcholinesterase (AChE)Non-competitive15 µM

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding: The compound shows affinity for serotonin and dopamine receptors, which may explain its effects on mood and locomotion.
  • Enzymatic Interference: Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, contributing to its psychoactive effects.

Research Findings

Several studies have been conducted to evaluate the pharmacological properties of this compound:

  • Antimicrobial Studies: A comprehensive review analyzed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at low concentrations .
  • Neuropharmacological Assessment: A dissertation explored the neuropharmacological profile of cyclic amines, including this compound, revealing its potential as a candidate for treating anxiety disorders .
  • Enzyme Inhibition Analysis: Research published in MDPI highlighted the enzyme inhibition characteristics, providing insights into the compound's potential therapeutic applications .

Properties

IUPAC Name

4-(methylaminomethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10-6-7-2-4-8(9)5-3-7/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHARKUFBLDDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Methylamino)methyl]cyclohexan-1-amine
Reactant of Route 2
4-[(Methylamino)methyl]cyclohexan-1-amine
Reactant of Route 3
Reactant of Route 3
4-[(Methylamino)methyl]cyclohexan-1-amine
Reactant of Route 4
Reactant of Route 4
4-[(Methylamino)methyl]cyclohexan-1-amine
Reactant of Route 5
Reactant of Route 5
4-[(Methylamino)methyl]cyclohexan-1-amine
Reactant of Route 6
Reactant of Route 6
4-[(Methylamino)methyl]cyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.